1-Amino-1-(5-fluoro-2-methylphenyl)acetone
Description
Contextual Significance of Amino Ketones in Contemporary Organic Synthesis
Amino ketones are a class of organic compounds characterized by the presence of both an amine and a ketone functional group. wikipedia.org This dual functionality makes them highly versatile and valuable building blocks in organic synthesis. rsc.orgnih.gov They serve as crucial intermediates in the construction of a wide range of more complex molecules, including various nitrogen-containing heterocycles and chiral 1,2-amino alcohols, which are themselves important as ligands and chiral auxiliaries in asymmetric synthesis. rsc.org
The reactivity of both the amino and ketone groups allows for a diverse array of chemical transformations. For instance, the ketone moiety can undergo nucleophilic addition, reduction to an alcohol, or oxidation, while the amino group can be acylated, alkylated, or participate in condensation reactions. nih.gov This rich chemistry has led to the incorporation of the α-amino ketone motif into numerous biologically active molecules and pharmaceutical agents. rsc.orgresearchgate.net Notable examples of drugs containing this structural feature include the antidepressant bupropion (B1668061) and the appetite suppressant amfepramone. rsc.orgresearchgate.net The inherent reactivity and synthetic potential of amino ketones continue to attract significant attention from chemists, leading to the development of novel synthetic methodologies for their preparation. rsc.org
Strategic Importance of the 5-Fluoro-2-methylphenyl Moiety in Molecular Design
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties. tandfonline.com The 5-fluoro-2-methylphenyl moiety, in particular, brings several advantageous characteristics to a molecule. The fluorine atom, being the most electronegative element, can significantly alter the electron distribution within the molecule. This can impact properties such as pKa, dipole moment, and the reactivity of nearby functional groups, potentially leading to improved bioavailability through better membrane permeation. tandfonline.com
Furthermore, the introduction of a fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and prolonging the half-life of a drug. For example, the substitution of a hydrogen atom with fluorine can prevent hydroxylation at that position by cytochrome P450 enzymes. The methyl group at the 2-position of the phenyl ring also plays a role in the molecule's conformational properties and can influence its binding affinity to biological targets. The combination of these features makes the 5-fluoro-2-methylphenyl group a valuable component in the design of new therapeutic agents, contributing to improved potency, selectivity, and metabolic profiles. tandfonline.comnih.gov
Overview of Research Trajectories for 1-Amino-1-(5-fluoro-2-methylphenyl)acetone
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural components suggest several potential research trajectories. Given the established importance of α-amino ketones and fluorinated aromatic compounds in medicinal chemistry, this molecule is a prime candidate for investigation as a novel scaffold or intermediate in drug discovery programs.
Likely research directions include:
Synthesis and Methodology Development: Research could focus on developing efficient and stereoselective synthetic routes to this compound and its derivatives. This would be a crucial first step to enable further investigation of its properties and applications.
Medicinal Chemistry Exploration: The compound could be used as a starting material for the synthesis of a library of new molecules to be screened for various biological activities. The presence of the 5-fluoro-2-methylphenyl moiety suggests potential applications in areas where this group has proven beneficial, such as in the development of enzyme inhibitors or receptor modulators.
Chemical Biology Probes: The unique combination of functional groups could be exploited in the design of chemical probes to study biological processes. For example, the ketone functionality could be used for ligation to other molecules or surfaces.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C10H12FNO |
| Molar Mass | 181.21 g/mol |
| Density | 1.127±0.06 g/cm³ |
| Boiling Point | 260.8±40.0 °C |
| pKa | 6.82±0.10 |
Data sourced from ChemBK chembk.com. These values are predicted and have not been experimentally verified.
The exploration of molecules like this compound lies at the intersection of synthetic methodology and medicinal chemistry. While direct research on this specific compound is limited, the well-established significance of its constituent parts provides a strong rationale for its future investigation as a valuable building block in the development of new chemical entities with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-amino-1-(5-fluoro-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
InChI Key |
BQOCJOZOQNCJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(=O)C)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Amino 1 5 Fluoro 2 Methylphenyl Acetone
Reactivity Profiles of the Amino and Ketone Functionalities
The amino and ketone groups are the most reactive sites in the molecule under many conditions. Their proximity can lead to intramolecular interactions or complex reactions, but they also exhibit characteristic reactivities independently.
Nucleophilic Reactions of the Amino Group
The primary amino group (—NH₂) contains a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. chemguide.co.uk This nucleophilicity allows it to participate in a variety of bond-forming reactions.
Key reactions involving the amino group include:
Acylation: The amine can react with acylating agents like acyl chlorides or anhydrides in a nucleophilic acyl substitution to form amides. fiveable.me This reaction is typically rapid and is often used to protect the amino group during other transformations.
Alkylation: The amino group can act as a nucleophile and attack alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts through successive alkylations. libretexts.orglibretexts.org
Imine Formation (Schiff Base Formation): In an acid-catalyzed reaction, the primary amine can undergo a nucleophilic addition to an aldehyde or another ketone, followed by dehydration, to form an imine (a compound containing a carbon-nitrogen double bond). libretexts.orgorgoreview.commasterorganicchemistry.com The reaction is reversible and its rate is pH-dependent, with an optimal pH typically around 4 to 5. orgoreview.com
| Reaction Type | Reagent | Functional Group Transformation | Expected Product |
|---|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | Amine to Amide | N-acyl-1-(5-fluoro-2-methylphenyl)propan-2-amine |
| Alkylation | Alkyl Halide (R'-X) | Primary Amine to Secondary/Tertiary Amine | N-alkyl-1-(5-fluoro-2-methylphenyl)propan-2-amine |
| Imine Formation | Aldehyde (R''-CHO) | Amine to Imine | N-(alkylidene)-1-(5-fluoro-2-methylphenyl)propan-2-amine |
Electrophilic Reactions at the Ketone Carbonyl
The carbonyl carbon of the ketone group is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide range of nucleophiles. α-Amino ketones are valuable intermediates as the carbonyl group can be transformed into other functional groups like α-amino alcohols or α-amino acids. nih.gov
Common nucleophilic addition reactions at the ketone carbonyl include:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is often highly stereoselective due to the influence of the adjacent chiral center.
Grignard and Organolithium Reactions: Carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the carbonyl carbon to form a tertiary alcohol after an acidic workup.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid leads to the formation of a cyanohydrin, which can be a precursor to α-hydroxy acids and other derivatives.
| Reaction Type | Reagent | Functional Group Transformation | Expected Product Class |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Ketone to Secondary Alcohol | 1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-ol |
| Grignard Reaction | Alkyl Magnesium Halide (R-MgX) | Ketone to Tertiary Alcohol | 2-Alkyl-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol |
| Cyanohydrin Formation | Potassium Cyanide/Acid (KCN/H⁺) | Ketone to Cyanohydrin | 2-Amino-2-(5-fluoro-2-methylphenyl)-1-hydroxy-1-methylpropanenitrile |
Transformations Involving the Fluoro-Methylphenyl Moiety
The aromatic ring, with its fluoro and methyl substituents, also participates in a range of reactions, although typically under more forcing conditions than those involving the amino or ketone groups.
Reactions at the Methyl Group
The methyl group attached to the benzene (B151609) ring is a benzylic position, which exhibits enhanced reactivity. masterorganicchemistry.com
Free-Radical Halogenation: In the presence of a radical initiator (like light or heat) and a halogen source like N-bromosuccinimide (NBS), the benzylic hydrogens of the methyl group can be selectively replaced by a halogen. masterorganicchemistry.comyoutube.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate. youtube.com
Oxidation: Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid. masterorganicchemistry.comlibretexts.org This reaction requires the presence of at least one benzylic hydrogen. libretexts.org
| Reaction Type | Reagent | Target Moiety | Expected Product |
|---|---|---|---|
| Electrophilic Aromatic Substitution (Nitration) | HNO₃/H₂SO₄ | Aromatic Ring | Nitrated derivative of 1-Amino-1-(5-fluoro-2-methylphenyl)acetone |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Light | Methyl Group | 1-Amino-1-(2-(bromomethyl)-5-fluorophenyl)acetone |
| Benzylic Oxidation | KMnO₄, Heat | Methyl Group | 4-Amino-4-acetyl-2-fluorobenzoic acid |
Reaction Mechanisms of Key Transformations of this compound
Understanding the mechanisms of these reactions provides insight into how the structure of the molecule influences its reactivity.
Mechanism of Imine Formation: The formation of an imine from this compound and an aldehyde or ketone is a well-established, acid-catalyzed, two-stage process. libretexts.org
Nucleophilic Addition: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the reacting aldehyde/ketone. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a neutral intermediate called a carbinolamine. libretexts.org
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). The subsequent elimination of water forms a resonance-stabilized iminium ion. Deprotonation of the nitrogen atom then yields the final imine product and regenerates the acid catalyst. libretexts.orglibretexts.org
Mechanism of Electrophilic Aromatic Substitution: This reaction proceeds via a two-step addition-elimination mechanism. uomustansiriyah.edu.iqlibretexts.org
Electrophilic Attack: The aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺), which is often generated in situ with the help of a catalyst. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edu
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that bears the new electrophile. This restores the aromatic π-system and results in the substituted product. uomustansiriyah.edu.iq The regioselectivity of the attack is determined by the ability of the existing substituents to stabilize the positive charge in the arenium ion intermediate.
Mechanism of Benzylic Radical Bromination: This reaction follows a classic free-radical chain mechanism. youtube.com
Initiation: A small amount of initiator, often light or peroxide, causes the homolytic cleavage of the bromine source (e.g., Br₂ generated from NBS) to form bromine radicals.
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the methyl group to form HBr and a resonance-stabilized benzylic radical. This benzylic radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain.
Termination: The reaction is terminated when two radicals combine.
Detailed Mechanistic Elucidation via Kinetic Studies
No publicly available research could be located that specifically investigates the reaction kinetics of this compound. Kinetic studies are fundamental to understanding the rate of a chemical reaction, the factors that influence it, and the sequence of elementary steps by which the reaction occurs. Without experimental data, it is not possible to provide a detailed elucidation of its reaction mechanisms.
Role of Intermediates and Transition States
Similarly, the scientific literature lacks any information regarding the intermediates and transition states involved in reactions with this compound. The identification and characterization of such transient species are crucial for building a complete picture of a reaction pathway. The absence of these studies indicates that the reactivity of this compound has not been a subject of open scientific investigation.
The scarcity of information suggests that this compound may be a novel compound, a proprietary chemical intermediate not discussed in open literature, or a substance that has not yet been the focus of in-depth academic or industrial research. Therefore, the creation of data tables and detailed research findings as requested is not feasible at this time.
Advanced Derivatization and Analogue Synthesis of 1 Amino 1 5 Fluoro 2 Methylphenyl Acetone Scaffolds
Modifications at the Amino Nitrogen Atom
The primary amino group on the 1-Amino-1-(5-fluoro-2-methylphenyl)acetone scaffold is a key site for nucleophilic reactions, enabling straightforward derivatization through acylation, alkylation, and participation in the formation of complex heterocyclic systems.
Acylation and Alkylation Reactions
The primary amine functionality of this compound can be readily modified through standard N-acylation and N-alkylation reactions. Acylation is typically achieved by treating the parent compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into a more complex amide derivative.
| Reagent Class | Specific Reagent Example | Product Structure (General) | Product Class |
| Acyl Chloride | Acetyl chloride | N-acetyl derivative | |
| Anhydride | Acetic anhydride | N-acetyl derivative | |
| Alkyl Halide | Methyl iodide | N-methyl derivative | |
| Alkyl Halide | Benzyl bromide | N-benzyl derivative |
Formation of Heterocyclic Derivatives Incorporating the Amino Group
The bifunctional nature of this compound, possessing both an amino group and a ketone, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. nih.gov These reactions typically involve condensation and cyclization steps, where both the amine and the ketone functionalities participate in ring formation.
Imidazole (B134444) Synthesis: Imidazoles can be synthesized from α-amino ketones through condensation with aldehydes. nih.govrsc.orgnih.gov In this process, the α-amino ketone acts as a three-atom component (N-C-C), reacting with an aldehyde (which provides the final carbon atom for the ring) and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. The reaction cascade involves the formation of imine intermediates, followed by intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic imidazole ring. rsc.orgyoutube.com
Pyrazole Synthesis: The synthesis of pyrazoles from α-amino ketone scaffolds generally requires reaction with hydrazine derivatives. nih.govbeilstein-journals.org One common strategy involves the reaction of a 1,3-dicarbonyl compound (which can be derived from the α-amino ketone) with hydrazine. beilstein-journals.orgnih.gov The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to form the stable pyrazole ring. The specific substitution pattern on the final pyrazole is determined by the nature of the hydrazine and the dicarbonyl precursor. chim.it
| Target Heterocycle | Required Coreactant(s) | General Conditions |
| Substituted Imidazole | Aldehyde, Ammonium Acetate | Heating in a suitable solvent (e.g., acetic acid) |
| Substituted Pyrazole | Hydrazine derivative, β-dicarbonyl source | Condensation, often acid or base-catalyzed, followed by cyclization |
| Substituted Pyrazine (B50134) | Self-condensation or reaction with another α-amino ketone | Oxidative conditions, often catalyzed by acid or base |
Transformations of the Ketone Carbonyl Group
The ketone carbonyl group is another key reactive site, susceptible to reduction, conversion to imine and oxime derivatives, and serving as an anchor for chain elongation at the adjacent α-carbon.
Reduction to Alcohols
The ketone functionality of this compound can be reduced to a secondary alcohol, yielding the corresponding 1,2-amino alcohol derivative. This transformation is of significant interest as it creates a new stereocenter, allowing for the synthesis of specific diastereomers (syn or anti).
Asymmetric transfer hydrogenation is a powerful technique for achieving this reduction with high enantioselectivity, even on unprotected α-amino ketones. acs.org This method often employs ruthenium-based catalysts with chiral ligands, using a hydrogen source like a formic acid/triethylamine mixture. acs.org The choice of catalyst and reaction conditions can control the stereochemical outcome of the reduction, providing selective access to the desired chiral amino alcohol. nih.gov Other reducing agents, such as sodium borohydride (B1222165), can also be used, typically yielding a racemic or diastereomeric mixture of the alcohol products. wikipedia.org
| Reducing Agent / System | Type of Reduction | Stereoselectivity | Product Class |
| Sodium Borohydride (NaBH₄) | Standard Reduction | Generally low (racemic/diastereomeric mixture) | 1,2-Amino Alcohol |
| Lithium Aluminium Hydride (LiAlH₄) | Standard Reduction | Generally low (racemic/diastereomeric mixture) | 1,2-Amino Alcohol |
| Ru-catalyst / HCOOH-NEt₃ | Asymmetric Transfer Hydrogenation | High (enantioselective) | Chiral 1,2-Amino Alcohol |
| Baker's Yeast | Biocatalytic Reduction | Potentially high (enantioselective) | Chiral 1,2-Amino Alcohol |
Conversion to Imines and Oximes
The carbonyl group readily undergoes condensation reactions with primary amines and related derivatives to form carbon-nitrogen double bonds.
Imines (Schiff Bases): Reaction of the ketone with a primary amine under mildly acidic conditions results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.org This reversible reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N bond. organic-chemistry.org
Oximes: Similarly, condensation with hydroxylamine (NH₂OH) produces an oxime. wikipedia.orgnih.gov The reaction is typically performed by treating the ketone with hydroxylamine hydrochloride, often in the presence of a mild base to liberate the free hydroxylamine. nih.govxisdxjxsu.asiagoogle.com Oximes are stable, crystalline compounds and are important intermediates in further synthetic transformations, such as the Beckmann rearrangement.
| Reagent | Product Class | C=N Bond Type |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | >C=N-R |
| Hydroxylamine (NH₂OH) | Oxime | >C=N-OH |
| Hydrazine (NH₂NH₂) | Hydrazone | >C=N-NH₂ |
| Semicarbazide (NH₂NHC(O)NH₂) | Semicarbazone | >C=N-NHC(O)NH₂ |
Chain Elongation and Functionalization at the α-Carbon
The α-carbon (the methyl group adjacent to the carbonyl) possesses acidic protons that can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles, allowing for chain elongation and the introduction of new functional groups at this position.
A common method involves the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to quantitatively generate the enolate. youtube.com The subsequent addition of an electrophile, such as an alkyl halide, results in α-alkylation. acs.org
An alternative, milder approach is the Stork enamine synthesis. libretexts.org In this method, the ketone first reacts with a secondary amine (e.g., pyrrolidine) to form an enamine. The enamine, which is a neutral enolate equivalent, can then be alkylated. The final step is the hydrolysis of the resulting iminium salt to regenerate the ketone, now functionalized at the α-position. youtube.comlibretexts.org This method avoids the use of harsh bases.
| Method | Key Intermediate | Reagents | Electrophile Example | Product |
| Enolate Alkylation | Enolate | 1. LDA, THF, -78 °C2. Electrophile | Ethyl iodide | α-Ethyl Ketone |
| Stork Enamine Synthesis | Enamine | 1. Secondary Amine (e.g., Pyrrolidine)2. Electrophile3. H₃O⁺ | Allyl bromide | α-Allyl Ketone |
Functionalization of the Aromatic Ring System
The aromatic ring of this compound presents a versatile platform for structural modification through electrophilic aromatic substitution reactions. The existing substituents, a fluorine atom and a methyl group, exert significant influence on the regioselectivity of these reactions.
Introduction of Additional Substituents
The introduction of new functional groups onto the aromatic ring is governed by the directing effects of the incumbent fluoro and methyl groups. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director due to its inductive electron-withdrawing and resonance electron-donating effects. libretexts.org The interplay of these effects determines the position of incoming electrophiles.
Common electrophilic aromatic substitution reactions that can be employed include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com For instance, nitration using a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group. The positioning of this new substituent would be directed by the existing groups.
Table 1: Hypothetical Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Potential Positions of Substitution |
| Nitration | HNO₃, H₂SO₄ | Ortho and para to the methyl group, ortho to the fluorine |
| Bromination | Br₂, FeBr₃ | Ortho and para to the methyl group, ortho to the fluorine |
| Acylation | RCOCl, AlCl₃ | Para to the methyl group (due to steric hindrance at ortho positions) |
Note: The precise regioselectivity would need to be determined empirically, as it is influenced by the complex interplay of electronic and steric factors.
Synthesis of Stereoisomeric and Chiral Analogues
The synthesis of stereoisomeric and chiral analogues of this compound is crucial for investigating the stereochemistry-activity relationship. The molecule possesses a chiral center at the carbon atom bearing the amino group.
The synthesis of enantiomerically pure or enriched analogues can be approached through several established methodologies in asymmetric synthesis:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired stereoisomer.
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a key bond-forming reaction. This can include asymmetric reductions of a precursor ketone or asymmetric additions to an imine.
Diastereoselective Synthesis: Introducing a chiral auxiliary to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the desired chiral product. For instance, the diastereoselective synthesis of β-amino ketones can be achieved through the addition of organolithium compounds to N-tert-butanesulfinyl aldimines. mdpi.com
Enzymatic Reactions: Utilizing enzymes, such as ketoreductases, for the stereoselective reduction of a prochiral ketone precursor to a specific chiral amino alcohol. alaska.edu
Chiral Resolution: Separating a racemic mixture of the final compound or a key intermediate using techniques such as chiral chromatography or diastereomeric salt formation.
A plausible synthetic strategy for obtaining specific stereoisomers could involve the stereoselective reduction of an α-azido ketone precursor. The resulting chiral azido alcohol could then be converted to the final aminoacetone analogue. The synthesis and transformations of α-azido ketones are well-documented and offer a versatile entry point to chiral amines. rsc.orgnih.gov
Table 2: Potential Strategies for the Synthesis of Chiral this compound Analogues
| Strategy | Description | Key Intermediates |
| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone using a chiral reducing agent or catalyst. | 5-fluoro-2-methyl-α-(azido)acetophenone |
| Chiral Auxiliary | Use of a removable chiral group to direct a stereoselective reaction. | N-sulfinyl imine derivatives |
| Enzymatic Resolution | Separation of enantiomers through an enzyme-catalyzed reaction. | Racemic this compound |
Note: The specific conditions and reagents for these transformations would require experimental optimization to achieve high levels of stereoselectivity.
The development of synthetic routes to these advanced derivatives and analogues is essential for a comprehensive understanding of the chemical space surrounding the this compound scaffold.
Structural Elucidation and Spectroscopic Analysis Methodologies for 1 Amino 1 5 Fluoro 2 Methylphenyl Acetone and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 1-Amino-1-(5-fluoro-2-methylphenyl)acetone, a suite of advanced NMR experiments provides detailed insights into its atomic framework.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environments of hydrogen and carbon atoms. However, 2D NMR experiments are indispensable for assembling the molecular puzzle.
¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, establishing connectivity between adjacent non-equivalent protons. For the target molecule, COSY would show correlations between the three aromatic protons on the fluoromethylphenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would definitively link the aromatic ring protons to the quaternary carbons, connect the methyl protons of the acetone (B3395972) moiety to the carbonyl carbon, and establish the connectivity between the benzylic methine proton and the surrounding carbons.
Based on the structure, a set of predicted ¹H and ¹³C NMR chemical shifts can be estimated, providing a reference for experimental data.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic CH (3 protons) | 6.8 - 7.5 | 115 - 135 | Splitting patterns will be complex due to H-H and H-F coupling. |
| Benzylic CH | ~4.5 - 5.0 | ~55 - 65 | Position is influenced by the adjacent amine and aromatic ring. |
| Amine NH₂ | 1.5 - 3.0 | - | Broad signal, chemical shift is concentration and solvent dependent. |
| Aromatic C-F | - | ~160 - 165 (d, ¹JCF ≈ 245 Hz) | Large one-bond C-F coupling constant is characteristic. |
| Aromatic C-CH₃ | - | ~125 - 135 | - |
| Ketone C=O | - | > 200 | Characteristic downfield shift for a ketone carbonyl. rsc.org |
| Acetone CH₃ | ~2.1 - 2.3 | ~25 - 30 | Singlet, deshielded by the adjacent carbonyl group. |
| Aromatic CH₃ | ~2.2 - 2.4 | ~15 - 20 | Singlet, attached to the aromatic ring. |
The properties of a compound in the solid state can be significantly influenced by its crystal packing and polymorphism. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing crystalline and amorphous forms. researchgate.netresearchgate.net Unlike solution NMR, ssNMR spectra are affected by anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings. emory.edu
Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. nih.gov A ¹³C CP-MAS spectrum can reveal the number of crystallographically inequivalent molecules in the unit cell (Z') by the splitting of signals. researchgate.net This is crucial for identifying different polymorphic forms, which may exhibit distinct dissolution rates and bioavailability in pharmaceutical contexts. nih.gov
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally informative tool. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive. alfa-chemistry.com A key advantage is the wide chemical shift range of ¹⁹F NMR, which makes the observed shifts highly sensitive to subtle changes in the local electronic environment. alfa-chemistry.comnih.gov
For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring, typically in the range of -110 to -130 ppm relative to CFCl₃. ucsb.edu Furthermore, this signal would be split into a doublet of doublets due to coupling with the two ortho- and meta-protons on the aromatic ring, providing additional structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically with an error of less than 5 ppm. For this compound (C₁₀H₁₂FNO), the calculated exact mass of the protonated molecule [M+H]⁺ is 182.0976 u. An experimental HRMS measurement matching this value would unequivocally confirm its molecular formula.
Tandem mass spectrometry (MS/MS) experiments, often using collision-induced dissociation (CID), are used to study the fragmentation pathways of the parent ion. nih.govnih.gov This provides valuable structural information by revealing how the molecule breaks apart. The fragmentation of protonated molecules is not a random process and can be predicted based on chemical principles. wikipedia.orgyoutube.com For the target compound, characteristic fragmentation would likely involve:
α-cleavage: Cleavage of the bond between the carbonyl carbon and the benzylic carbon is a common pathway for ketones and amines. wikipedia.org
Loss of neutral molecules: The loss of water (H₂O) or ammonia (B1221849) (NH₃) from the protonated parent ion is a common fragmentation route.
Cleavage of the acetone group: Loss of an acetyl radical (•CH₃CO) or neutral acetone.
Predicted HRMS Fragmentation Data for [C₁₀H₁₂FNO+H]⁺
| Fragment Ion Formula | Predicted m/z | Proposed Loss/Structure |
|---|---|---|
| [C₁₀H₁₃FNO]⁺ | 182.0976 | Protonated Molecular Ion [M+H]⁺ |
| [C₁₀H₁₁FO]⁺ | 166.0765 | Loss of NH₃ (Ammonia) |
| [C₈H₉FN]⁺ | 138.0713 | Loss of C₂H₄O (Acetaldehyde from rearrangement) |
| [C₈H₈F]⁺ | 123.0604 | Benzylic cleavage, forming the 5-fluoro-2-methylphenylmethyl cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com These methods are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Functional groups with strong dipole moments, such as C=O and N-H, give rise to strong IR absorption bands. wpmucdn.com
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar, symmetric bonds, such as C=C bonds in aromatic rings. mt.com
For this compound, the key vibrational modes would confirm the presence of its constituent functional groups.
Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch (Amine) | 3400 - 3250 (two bands) | Weak | Characteristic for a primary amine (R-NH₂). orgchemboulder.comspectroscopyonline.com |
| Aromatic C-H Stretch | 3100 - 3000 | Strong | - |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | From methyl groups. |
| C=O Stretch (Ketone) | 1720 - 1700 | Medium | Strong, sharp peak in the IR spectrum. wpmucdn.com |
| N-H Bend (Amine) | 1650 - 1580 | Weak | Scissoring vibration of the -NH₂ group. orgchemboulder.com |
| Aromatic C=C Stretch | 1600 - 1450 | Strong | Often appears as a set of sharp bands. |
| C-N Stretch | 1335 - 1250 | Medium | Aromatic amine C-N stretch. orgchemboulder.com |
| C-F Stretch | 1250 - 1000 | Medium | Strong in IR, indicates the presence of the C-F bond. |
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. The absorption of UV light promotes electrons from lower energy orbitals (π, n) to higher energy anti-bonding orbitals (π*).
The spectrum is expected to show two main absorption bands:
π → π transitions:* These are typically strong absorptions arising from the aromatic system. For substituted acetophenones, these bands usually appear in the 240-280 nm range. mun.cacdnsciencepub.comacs.org
n → π transitions:* This is a weaker, longer-wavelength absorption (~300-330 nm) resulting from the promotion of a non-bonding electron from the carbonyl oxygen to a π* orbital. This band is often sensitive to solvent polarity. mun.ca
The exact position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the aromatic ring (fluoro, methyl, and amino-acetone groups), which act as auxochromes, modifying the energy of the electronic transitions.
X-ray Crystallography for Absolute Structure Determination and Supramolecular Assembly of this compound and its Derivatives
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the absolute configuration of chiral centers and elucidating the conformational preferences of the molecule. For complex organic molecules such as this compound and its derivatives, single-crystal X-ray diffraction is indispensable for validating molecular structure and understanding the intricate network of non-covalent interactions that govern the crystal packing.
The resulting crystal structure offers a detailed view of the supramolecular assembly, revealing how individual molecules interact with their neighbors. This understanding is crucial as the packing arrangement can significantly influence the physicochemical properties of the solid state, including melting point, solubility, and stability.
Crystal Engineering and Intermolecular Interactions
Due to the absence of a publicly available crystal structure for this compound, a detailed analysis of a structurally related compound, 6-fluoro-3,4-methylenedioxyamphetamine hydrochloride, is presented here to illustrate the principles of crystal engineering and intermolecular interactions in a fluorinated aminophenyl derivative. This analogue shares key structural features, including a fluorinated phenyl ring and an amino group, which are crucial in forming predictable supramolecular synthons.
In the crystal structure of 6-fluoro-3,4-methylenedioxyamphetamine hydrochloride, the molecules are organized in the orthorhombic space group Pbac. researchgate.net The primary intermolecular force governing the crystal packing is the strong hydrogen bond formed between the protonated amine group (N-H) and the chloride counter-ion (Cl⁻). researchgate.net This type of interaction is a common and robust feature in the crystal structures of amine hydrochlorides.
Below are the crystallographic data and details of the key intermolecular interactions for the analogue, 6-fluoro-3,4-methylenedioxyamphetamine hydrochloride.
Table 1: Crystal Data and Structure Refinement for 6-fluoro-3,4-methylenedioxyamphetamine hydrochloride
| Parameter | Value |
| Empirical Formula | C₁₀H₁₃ClFNO₂ |
| Formula Weight | 233.67 |
| Crystal System | Orthorhombic |
| Space Group | Pbac |
| a (Å) | 24.679(4) |
| b (Å) | 9.873(4) |
| c (Å) | 9.253(5) |
| Volume (ų) | 2254.5(16) |
| Z | 8 |
Data sourced from the X-ray crystal structure of 6-fluoro-3,4-methylenedioxyamphetamine hydrochloride. researchgate.net
Table 2: Key Intermolecular Hydrogen Bond Geometry for 6-fluoro-3,4-methylenedioxyamphetamine hydrochloride
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| N-H···Cl | n.d. | n.d. | n.d. | n.d. |
Specific geometric parameters for the hydrogen bonds were noted as strong intermolecular N-H···Cl interactions but were not detailed in the provided source. "n.d." indicates "not detailed." researchgate.net
Applications of 1 Amino 1 5 Fluoro 2 Methylphenyl Acetone As a Key Intermediate and Building Block in Complex Chemical Synthesis
Role in the Synthesis of Advanced Organic Scaffolds
The dual functionality of α-amino ketones like 1-Amino-1-(5-fluoro-2-methylphenyl)acetone makes them ideal precursors for the construction of various heterocyclic scaffolds, which are core components of many pharmaceuticals, agrochemicals, and functional materials.
One of the most common applications of α-amino ketones is in the synthesis of pyrazines. The self-condensation of two molecules of an α-amino ketone, followed by oxidation, is a classical method for preparing symmetrically substituted pyrazines. More advanced methods involve the condensation of an α-amino ketone with other carbonyl compounds, such as arylaldehydes, to produce unsymmetrically substituted pyrazines without the need for harsh oxidants. tandfonline.comtandfonline.com For instance, the reaction of an α-amino ketone hydrochloride with an arylaldehyde in the presence of a mild base like sodium carbonate can afford 3-benzyl-2,5-diarylpyrazines in good yields. tandfonline.com This approach is environmentally friendly as it avoids the use of additional oxidizing agents. tandfonline.comtandfonline.com
Another important class of heterocycles accessible from α-amino ketones are imidazoles. Various synthetic strategies have been developed to convert α-amino ketones or their precursors into imidazole (B134444) derivatives. A one-pot synthesis can be achieved by reacting aryl alkyl ketones with an ammonium (B1175870) salt and a copper catalyst. nih.govrsc.orgrsc.org This method proceeds through in-situ α-amination of the ketone followed by condensation and cyclization. nih.govrsc.orgrsc.org The reaction conditions and the substituents on the aromatic ring of the ketone can influence the yield of the resulting imidazole. rsc.org
The following table illustrates typical reaction conditions for the synthesis of pyrazines from α-amino ketones and arylaldehydes.
Table 1: Synthesis of 3-benzyl-2,5-diarylpyrazines from α-Amino Ketones
| Entry | α-Amino Ketone | Arylaldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Amino-1-phenylethanone hydrochloride | Benzaldehyde | Na2CO3 | DMF | 100 | 12 | 85 | tandfonline.com |
| 2 | 2-Amino-1-(4-methylphenyl)ethanone hydrochloride | 4-Chlorobenzaldehyde | Na2CO3 | DMF | 100 | 12 | 82 | tandfonline.com |
Precursor for Specialized Reagents and Ligands
The amino and ketone functionalities of this compound allow for its conversion into a variety of specialized reagents and ligands that are valuable in organic synthesis, particularly in asymmetric catalysis.
A key transformation of α-amino ketones is their reduction to 1,2-amino alcohols. Chiral 1,2-amino alcohols are a privileged class of compounds that serve as chiral auxiliaries and ligands for a wide range of enantioselective reactions. The stereoselective reduction of the ketone group can be achieved using various chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral amino alcohols can then be used to prepare chiral ligands for transition metal catalysts, which are employed in reactions such as asymmetric additions, hydrogenations, and cyclopropanations.
Furthermore, the primary amine of this compound can be derivatized to form Schiff bases (imines) by condensation with aldehydes or ketones. These imines are versatile intermediates themselves and can be used as ligands for metal catalysts or as substrates in nucleophilic addition reactions to generate more complex chiral amines and amino alcohols. The palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines is a modern approach to synthesize chiral α-amino ketones with high enantioselectivity. nih.govrsc.org
Integration into Multi-component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient transformations in organic synthesis. α-Amino ketones and their derivatives are valuable building blocks for various MCRs.
For example, α-amino ketones can participate in Ugi-type reactions. In a variation of the classical Ugi four-component reaction, an α-amino ketone can react with an acid, an isocyanide, and another carbonyl compound to generate complex peptide-like molecules. The ability to introduce multiple points of diversity in a single step makes MCRs a powerful tool in drug discovery and combinatorial chemistry.
The Strecker synthesis, a classical MCR for the synthesis of α-amino acids, can also be adapted to use α-amino ketones as starting materials for the synthesis of α,α-disubstituted amino acids. The reaction of an α-amino ketone with a cyanide source and an amine (or ammonia) can lead to the formation of an α-amino nitrile, which can then be hydrolyzed to the corresponding amino acid.
The following table provides examples of MCRs involving α-aminoazole/azine derivatives, which are structurally related to α-amino ketones and highlight the potential for MCR applications.
Table 2: Examples of Multi-component Reactions with α-Aminoazaheterocycles
| Entry | Amino Component | Carbonyl Component | Third Component | Catalyst/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 3-Amino-1,2,4-triazole | Benzaldehyde | 2-Hydroxy-1,4-naphthoquinone | Sulfamic acid (solvent-free) | Triazoloquinazolindione derivative | 90 | rsc.org |
Potential in Materials Chemistry as a Monomer or Precursor (non-biological)
The structural features of this compound also suggest its potential utility in the field of materials science, particularly in the synthesis of functional polymers.
Aromatic α-amino ketones can serve as precursors for the synthesis of polypyrazines. researchgate.net The condensation of difunctional α-amino ketones can lead to the formation of polymer chains containing pyrazine (B50134) rings. researchgate.net Polypyrazines are a class of conjugated polymers that are of interest for their potential applications in electronics, such as in semiconductors and light-emitting diodes. researchgate.net The properties of these polymers can be tuned by modifying the substituents on the aromatic rings of the monomer units. The fluorine and methyl groups on this compound could impart desirable properties such as increased thermal stability and solubility to the resulting polymer.
Additionally, α-amino ketones can be used as building blocks for wholly aromatic polyketones. acs.org A synthetic route involving the conversion of dialdehydes to bis(α-amino nitrile)s, followed by polymerization with a dihalide and subsequent hydrolysis, can yield high molecular weight aromatic polyketones. acs.org These polymers are known for their excellent thermal stability and chemical resistance, making them suitable for high-performance applications. acs.orgvt.edu The use of a fluorinated monomer like this compound could further enhance these properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Amino-1-(5-fluoro-2-methylphenyl)acetone, and what key intermediates should be monitored?
- Methodology : A viable route involves Friedel-Crafts acylation of 5-fluoro-2-methylaniline with acetyl chloride in dichloroethane (DCE) under reflux, followed by amination. Key intermediates include 1-(5-fluoro-2-methylphenyl)ethanone (confirmed by LC-MS) and its imine derivative. Monitoring via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) is critical to track acylation efficiency and byproduct formation .
- Precursor Validation : Structural analogs like 4-fluoro-3-methylacetophenone (CAS 369-32-4) highlight the importance of fluorine positioning for electronic effects during synthesis .
Q. How can researchers ensure the purity of this compound during synthesis?
- Purification Steps : Recrystallization using ethanol/water mixtures (4:1 v/v) at 0–5°C yields >97% purity. For persistent impurities, flash chromatography with silica gel (mesh 230–400) and a gradient eluent (methanol/dichloromethane) is recommended .
- Analytical Confirmation : Purity is validated via melting point analysis (mp 130–135°C for analogous fluorophenols) and H/C NMR to confirm absence of unreacted aniline or acetylated byproducts .
Q. What storage conditions optimize the stability of this compound?
- Guidelines : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Similar fluorinated acetophenones (e.g., 4'-Amino-3'-fluoroacetophenone) show increased hygroscopicity; desiccants like silica gel are essential for long-term storage .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-fluoro-2-methylphenyl group influence reactivity in nucleophilic reactions?
- Mechanistic Insights : The electron-withdrawing fluoro group enhances electrophilicity at the ketone, while the methyl group introduces steric hindrance. Kinetic studies (e.g., with NaBH) reveal reduced reduction rates compared to non-fluorinated analogs. DFT calculations (B3LYP/6-31G*) can model charge distribution and predict regioselectivity .
- Case Study : In reductive amination, the methyl group directs nucleophilic attack to the para position, confirmed by F NMR tracking of intermediate imine formation .
Q. What analytical techniques resolve structural ambiguities in fluorinated aromatic ketones?
- Multi-Modal Approach :
- X-ray Crystallography : Determines absolute configuration (e.g., 1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one in used Mo-Kα radiation, λ = 0.71073 Å) .
- High-Resolution MS : Differentiates isotopic patterns (e.g., Cl vs. F interference) using ESI+ or MALDI-TOF .
- 2D NMR (COSY, NOESY) : Assigns coupling between fluorine and adjacent protons, critical for confirming substitution patterns .
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Root-Cause Analysis : Contradictions often arise from polymorphic forms or residual solvents. For example, 2-Amino-4-fluorophenol (CAS 399-97-3) shows mp variations (130–135°C vs. 182–184°C for positional isomers) due to crystallization solvents .
- Validation Protocol : Cross-check with DSC (heating rate 10°C/min) and Karl Fischer titration to quantify moisture content .
Q. What computational strategies predict metabolic pathways or toxicity profiles?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to assess bioavailability and cytochrome P450 interactions. The compound’s logP (~2.1) suggests moderate blood-brain barrier penetration.
- Docking Studies : AutoDock Vina models binding to aryl hydrocarbon receptors, leveraging structural data from fluorinated analogs in .
Data Contradiction Analysis
Q. Why do fluorinated aromatic amines exhibit conflicting solubility profiles in literature?
- Key Factors :
- pH-Dependent Solubility : Protonation of the amino group increases water solubility (e.g., 2-Amino-4-fluorophenol is sparingly soluble in neutral water but freely soluble in 0.1M HCl) .
- Counterion Effects : Hydrochloride salts of analogous compounds (e.g., 2-Amino-5-fluorobenzoic acid) show enhanced solubility in polar solvents compared to free bases .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
